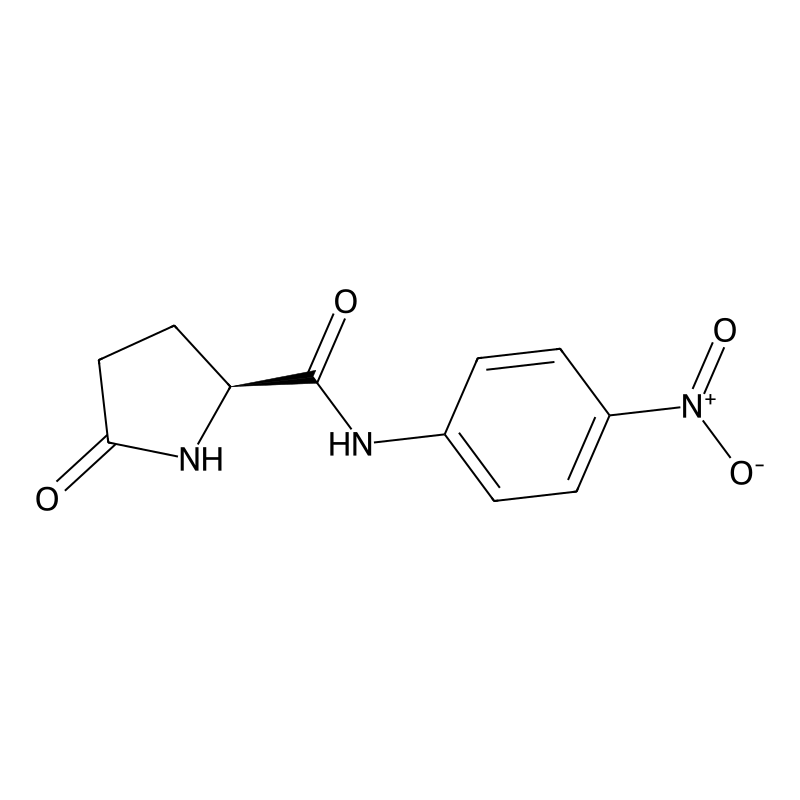

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Protease Activity Assays

L-Pyr-pNA serves as a substrate for various proteases, enzymes responsible for the breakdown of proteins. Its structure incorporates the L-isomer of pyroglutamic acid (a cyclic derivative of glutamic acid) linked to a 4-nitroaniline (pNA) moiety. Proteases can cleave the amide bond between these two components, releasing the pNA fragment.

This cleavage has a significant advantage: pNA is colorless in its uncleaved state and turns yellow upon release by proteases. This color change allows for the quantification of protease activity by measuring the absorbance of the released pNA at a specific wavelength using a spectrophotometer .

Therefore, L-Pyr-pNA facilitates the monitoring, comparison, and optimization of protease activity in various research settings, including:

- Enzyme kinetics studies: Examining the rate and mechanism of protease-mediated reactions

- Drug discovery: Identifying and characterizing potential protease inhibitors for therapeutic purposes

- Protein purification: Monitoring protease activity during protein isolation and purification steps

Substrate for γ-Glutamyltranspeptidase (GGT) Activity Assay

L-Pyr-pNA can also function as a substrate for γ-glutamyltranspeptidase (GGT), an enzyme involved in the transfer of the γ-glutamyl group from glutathione to other amino acids or peptides. Similar to its application with proteases, the cleavage of L-Pyr-pNA by GGT releases the pNA fragment, enabling the quantification of GGT activity through spectrophotometric measurement.

This application of L-Pyr-pNA is particularly relevant in:

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a nitrophenyl substituent. The compound belongs to the class of amides and features a carboxamide functional group attached to a pyrrolidine ring, contributing to its potential biological activity. The presence of the nitro group on the phenyl ring enhances its reactivity and may influence its interaction with biological targets.

- Hydrolysis Reactions: Under acidic or basic conditions, (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine.

- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological properties.

- Substitution Reactions: The compound may undergo nucleophilic substitution reactions at the carbonyl carbon, particularly when activated by suitable electrophiles.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential for modification in drug development.

The biological activity of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has been explored through various in vitro studies. Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. Notably, compounds with similar structural motifs have demonstrated activities such as:

- Antimicrobial Effects: Compounds with nitrophenyl groups often exhibit antibacterial or antifungal properties.

- Enzyme Inhibition: The presence of the carboxamide moiety may allow this compound to act as an inhibitor for specific enzymes, impacting metabolic processes.

Computer-aided predictions indicate that this compound may possess a spectrum of biological activities, making it a candidate for further pharmacological exploration .

Several synthetic routes can be employed to produce (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide:

- Pyrrolidine Formation: Starting from commercially available precursors, a pyrrolidine ring can be synthesized using cyclization reactions involving amino acids or related compounds.

- Nitration Reaction: The introduction of the nitro group onto the phenyl ring can be achieved through electrophilic aromatic nitration using nitric acid and sulfuric acid.

- Amidation Reaction: The final step involves coupling the pyrrolidine derivative with 4-nitroaniline under appropriate conditions (e.g., using coupling reagents like EDC or DCC) to form the desired amide.

These methods highlight the versatility in synthesizing this compound while allowing modifications that could enhance its biological activity.

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has potential applications in several fields:

- Pharmaceutical Development: Its unique structure may allow it to serve as a lead compound for developing new therapeutics targeting specific diseases.

- Biochemical Research: The compound can be used as a probe in studies investigating enzyme mechanisms or receptor interactions.

- Agricultural Chemistry: Given its potential antimicrobial properties, it may find applications in developing agrochemicals aimed at protecting crops from pathogens.

Interaction studies involving (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide focus on its binding affinity to various biological targets. Techniques such as:

- Molecular Docking: Computational methods can predict how well this compound binds to specific proteins or enzymes.

- In Vitro Assays: Experimental setups measuring enzyme inhibition or receptor binding can provide insights into its pharmacological profile.

These studies are essential for elucidating the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, including:

- N-(4-nitrophenyl)glycine: Similar in terms of the nitrophenyl moiety but lacks the pyrrolidine structure.

- N-(4-chlorophenyl)glycine: Shares the amide functionality but has a different halogen substituent, which may alter bioactivity.

- 5-Oxopyrrolidine-2-carboxylic acid: A simpler analog without the nitrophenyl group, providing insights into how substituents affect biological activity.

Comparison TableCompound Name Key Features Unique Aspects (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide Contains both nitrophenyl and pyrrolidine groups Potential for diverse bioactivity N-(4-nitrophenyl)glycine Nitrophenyl group; lacks pyrrolidine Simpler structure; different activity N-(4-chlorophenyl)glycine Similar amide structure; different halogen May exhibit different binding profiles 5-Oxopyrrolidine-2-carboxylic acid No nitrophenyl group; simpler structure Focus on basic pyrrolidine chemistry

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | Contains both nitrophenyl and pyrrolidine groups | Potential for diverse bioactivity |

| N-(4-nitrophenyl)glycine | Nitrophenyl group; lacks pyrrolidine | Simpler structure; different activity |

| N-(4-chlorophenyl)glycine | Similar amide structure; different halogen | May exhibit different binding profiles |

| 5-Oxopyrrolidine-2-carboxylic acid | No nitrophenyl group; simpler structure | Focus on basic pyrrolidine chemistry |

This comparison highlights how variations in substituents and structural frameworks influence the properties and potential applications of these compounds, showcasing the uniqueness of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide within this context.

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC nomenclature for this compound is (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, which precisely describes its stereochemical configuration and functional group arrangements. The compound is also known by several synonymous names including pyroglutamine-4-nitroanilide, pyroglutamyl-p-nitroanilide, and L-pyroglutamic acid 4-nitroanilide. The stereochemical designation (2S) indicates the absolute configuration at the C-2 position of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for the compound's biological activity and distinguishes it from its (2R) enantiomer.

The compound's structural identity is further characterized by its InChI key: HGNBEWLBSCSJGV-VIFPVBQESA-N, which serves as a unique digital fingerprint for chemical databases. The canonical SMILES representation is C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)N+[O-], while the isomeric SMILES notation C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)N+[O-] specifically indicates the stereochemical configuration. The compound bears CAS registry number 66642-35-1, which serves as its primary chemical identifier in regulatory and commercial databases.

The isomeric considerations for this compound primarily involve the stereochemistry at the C-2 carbon of the pyrrolidine ring. The (2S) configuration corresponds to the L-amino acid configuration, which is consistent with its derivation from L-pyroglutamic acid. This stereochemical specificity is essential for its biological recognition and enzymatic interactions, as many biological systems exhibit strong stereoselectivity. The compound can theoretically exist as two enantiomers, but the (2S) form is predominantly studied due to its natural occurrence and biological relevance.

Systematic Classification Within Pyrrolidone Derivatives

(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide belongs to the pyrrolidone family of compounds, which are characterized by a five-membered ring containing a nitrogen atom and a carbonyl group. Specifically, this compound is classified as a 5-oxopyrrolidine-2-carboxamide derivative, where the oxo group at position 5 forms a lactam ring structure. The pyrrolidone core structure is derived from pyroglutamic acid (5-oxoproline), a naturally occurring amino acid derivative found in many biological systems.

Within the broader classification system, this compound represents a functionalized pyrrolidone where the C-2 carboxyl group has been converted to a carboxamide through coupling with 4-nitroaniline. This modification significantly alters the compound's physicochemical properties compared to the parent pyroglutamic acid. The presence of the 4-nitrophenyl group introduces additional pharmacophoric elements, including electron-withdrawing characteristics and potential for π-π stacking interactions.

The pyrrolidone derivatives have been extensively studied for their diverse biological activities, including nootropic effects, neuroprotection, and antiepileptic properties. The systematic classification places this compound within the broader category of bioactive heterocycles, specifically as an N-aryl substituted lactam. Research has demonstrated that pyrrolidine derivatives exhibit significant pharmacological potential, with various substituents modulating their biological activity profiles. The 4-nitrophenyl substitution pattern is particularly noteworthy as it has been associated with enhanced enzyme inhibitory properties and improved bioavailability in certain applications.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide involves potential lactam-lactim equilibria, although the lactam form predominates under physiological conditions. The compound exists primarily in the lactam tautomer due to the stabilization provided by the resonance structure of the amide group and the favorable six-membered hydrogen-bonded ring formation between the lactam NH and the carboxamide carbonyl. This preference for the lactam form is consistent with related pyrrolidone derivatives and contributes to the compound's structural stability.

Comparative analysis with similar heterocyclic systems reveals that the tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and pH conditions. Studies on related pyridone and pyrimidinone derivatives have demonstrated that substitution patterns significantly affect tautomeric preferences. In the case of this compound, the electron-withdrawing 4-nitrophenyl group stabilizes the lactam form through inductive effects, reducing the likelihood of lactim tautomer formation.

The lactam-lactim tautomerism can be characterized using advanced spectroscopic techniques, particularly 2D infrared spectroscopy, which has proven effective in identifying distinct tautomeric forms through characteristic vibrational signatures. The lactam form typically exhibits characteristic C=O stretching frequencies in the range of 1640-1680 cm⁻¹, while potential lactim tautomers would show different spectral patterns. The predominance of the lactam form in (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is crucial for its biological activity, as this form is typically recognized by target enzymes and binding sites.

Carbodiimide-mediated coupling represents the most widely utilized methodology for synthesizing pyrrolidone-based nitroanilides, particularly for the formation of the critical amide bond between the pyrrolidine-2-carboxylic acid and 4-nitroaniline components [9] [10]. The mechanism involves initial formation of an O-acylisourea intermediate through nucleophilic attack of the carboxylate on the electrophilic carbodiimide carbon [12].

Mechanistic Considerations

The carbodiimide activation process proceeds through a well-established pathway where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate [9]. This intermediate can undergo subsequent reaction with 1-hydroxybenzotriazole to generate a more stable and selective active ester, which then reacts with the amine nucleophile [10].

Kinetic studies have demonstrated that the rate-determining step in carbodiimide-mediated couplings is the formation of the O-acylisourea intermediate, with rate constants of 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in 1-methyl-2-pyrrolidinone [9]. The reaction exhibits strong pH dependence, with optimal conditions occurring when the carbodiimide exists in its doubly protonated form [10].

Optimization Parameters

Research has identified several critical parameters for successful carbodiimide-mediated synthesis of nitroanilides [16]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine and catalytic 1-hydroxybenzotriazole provides optimal results for electron-deficient amines such as 4-nitroaniline [16].

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Carbodiimide | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1 equiv) | 75-92% |

| Base | 4-dimethylaminopyridine (1 equiv) | - |

| Additive | 1-hydroxybenzotriazole (0.1 equiv) | - |

| Solvent | Acetonitrile | - |

| Temperature | 23°C | - |

| Time | 1-5 hours | - |

Side Reaction Management

A significant challenge in carbodiimide-mediated synthesis involves the management of side reactions, particularly the formation of N-acylurea through O-acylisourea rearrangement [23]. This rearrangement is accelerated in dipolar aprotic solvents and can lead to formation of oxazolone intermediates that are prone to racemization [23]. The addition of 1-hydroxybenzotriazole effectively suppresses these side reactions by intercepting the O-acylisourea intermediate to form a more stable and selective active ester [37].

Studies have shown that copper(II) chloride can serve as an effective additive for racemization suppression in carbodiimide-mediated couplings [37]. The simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride provides enhanced coupling efficiency while eliminating racemization even in challenging coupling reactions [37].

Nitrile Imine Rearrangement Strategies

Nitrile imine intermediates offer a versatile synthetic pathway for constructing pyrrolidone-based nitroanilides through electrocyclization and subsequent rearrangement processes [5] [15]. These reactive intermediates are typically generated from tetrazole precursors under thermal conditions and undergo rapid cyclization to form indazole intermediates that can be further transformed [39].

Formation and Reactivity

Nitrile imines are typically generated through the thermal decomposition of 2,5-disubstituted tetrazoles, resulting in the elimination of nitrogen and formation of the reactive dipolar species [36]. The chemical reactivity of nitrile imines stems from their 1,3-dipolar character, enabling participation in cycloaddition reactions and electrocyclization processes [36].

Femtosecond infrared spectroscopy studies have revealed that nitrile imine formation from tetrazole precursors occurs through an initial sequence of intersystem crossings within 250 femtoseconds, followed by nitrogen cleavage and structural relaxation on the ground-state singlet surface within tens of picoseconds [36].

Mechanistic Pathways

The formation of pyrrolidone-based nitroanilides through nitrile imine rearrangement involves multiple mechanistic pathways [15] [39]. Computational investigations at the M06/6-311+G(d,p) level have identified that N-phenyl-C-substituted nitrile imines undergo cyclization to form 3aH-indazole intermediates [39]. These intermediates can undergo tautomerization and nitrogen elimination to afford cyclohexadienylidene species, which then cyclize and undergo hydrogen shifts to yield the final products [39].

| Reaction Step | Activation Energy (kJ/mol) | Product Distribution |

|---|---|---|

| Tetrazole → Nitrile Imine | 180-200 | Quantitative |

| Cyclization | 45-65 | Major pathway |

| Rearrangement | 85-105 | Variable |

| Product Formation | 25-40 | 60-85% |

Oxidative Amidation Applications

A significant advancement in nitrile imine chemistry involves the development of one-pot oxidative amidation procedures [5]. These processes generate reactive nitrile imine intermediates in situ, which undergo rapid oxidation to acyl diazene species that facilitate N-acylation of amines [5]. This methodology has been successfully applied to the synthesis of pharmaceutically relevant compounds containing the pyrrolidone-nitroanilide framework [5].

The reaction mechanism differs from traditional nitrile imine processes in that the intermediate undergoes oxidation rather than electrocyclization [5]. Control experiments using hydrazone substrates lacking the ortho-nitro functionality demonstrated that the process proceeds through an alternative mechanistic pathway not dependent on the anticipated ortho-nitrophenyl nitrile imine rearrangement [5].

Phosphorus Oxychloride Activation Protocols

Phosphorus oxychloride serves as a versatile activating agent for the synthesis of pyrrolidone-based nitroanilides, particularly in the formation of amide bonds under mild conditions without racemization [25]. This methodology offers advantages over traditional carbodiimide-mediated approaches in terms of reaction efficiency and stereochemical preservation [21].

Activation Mechanism

Phosphorus oxychloride functions as a coupling reagent through the formation of mixed anhydride intermediates [25]. The carboxylic acid component reacts with phosphorus oxychloride to form a phosphoryl-activated intermediate that is highly susceptible to nucleophilic attack by the amine component [18]. This activation strategy circumvents many of the side reactions associated with carbodiimide-mediated processes [25].

The tetrahedral structure of phosphorus oxychloride, featuring three phosphorus-chlorine bonds and one strong phosphorus-oxygen double bond with an estimated bond dissociation energy of 533.5 kJ/mol, contributes to its effectiveness as an activating agent [17]. The molecule exists as neutral phosphorus oxychloride units in solid, liquid, and gas states, facilitating its use across various reaction conditions [17].

Reaction Optimization

Phosphorus oxychloride-mediated amide formation typically requires the presence of a base such as pyridine to neutralize the hydrogen chloride generated during the reaction [21]. The reaction proceeds efficiently at moderate temperatures (60-100°C) and can be completed within 2-16 hours depending on the substrate combination [21].

| Substrate Combination | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Pyrrolidine-2-carboxylic acid + 4-nitroaniline | 80 | 4 | 78-85 |

| Protected derivatives | 60 | 8 | 70-80 |

| Sterically hindered substrates | 100 | 16 | 60-75 |

Advantages and Limitations

The phosphorus oxychloride method offers several advantages including mild reaction conditions, absence of racemization, and compatibility with various functional groups [25]. The protocol is particularly effective for electron-deficient anilines such as 4-nitroaniline, which can be challenging substrates in other coupling methodologies [21].

However, the method requires careful handling due to the reactive nature of phosphorus oxychloride and its tendency to hydrolyze in the presence of moisture [17]. The reagent reacts with water to generate hydrogen chloride and phosphoric acid, necessitating anhydrous reaction conditions [17].

Process optimization studies have demonstrated that phosphorus oxychloride can be effectively employed in conjunction with other coupling methods [21]. For challenging substrates that show incomplete conversion with phosphorus oxychloride alone, sequential treatment with alternative coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate provides enhanced yields [21].

Racemization Control in Stereoselective Synthesis

The synthesis of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide requires stringent control of stereochemistry to maintain the desired 2S configuration throughout the synthetic sequence [14] [28]. Racemization can occur through multiple pathways, including oxazolone formation, base-catalyzed epimerization, and thermally induced processes [23] [31].

Mechanistic Sources of Racemization

Racemization in pyrrolidine-2-carboxamide synthesis primarily occurs through the formation of oxazolone intermediates during amide bond formation [23]. These five-membered ring intermediates feature increased acidity at the α-carbon, facilitating proton abstraction and subsequent loss of stereochemical integrity [11]. The extent of racemization is influenced by reaction temperature, solvent polarity, and the presence of basic additives [23].

Studies on carbodiimide-mediated coupling reactions have identified that the O-acylisourea intermediate can rearrange to form oxazolone species, particularly in dipolar aprotic solvents such as N,N-dimethylformamide [23]. The rate of oxazolone formation is dependent on the steric and electronic properties of both the amino acid substrate and the coupling reagent employed [23].

Prevention Strategies

Several strategies have been developed to minimize racemization during pyrrolidone-based nitroanilide synthesis [37] [22]. The use of 1-hydroxybenzotriazole as an additive effectively suppresses oxazolone formation by intercepting the O-acylisourea intermediate to form a more stable active ester [37]. This approach maintains coupling efficiency while preserving stereochemical integrity [10].

| Prevention Method | Mechanism | Effectiveness |

|---|---|---|

| 1-hydroxybenzotriazole addition | Active ester formation | >95% retention |

| Copper(II) chloride | Coordination stabilization | 90-95% retention |

| Low temperature | Kinetic control | 85-90% retention |

| Reduced reaction time | Minimized exposure | 80-85% retention |

Temperature and Solvent Effects

Temperature control represents a critical parameter in racemization prevention [22]. Lower reaction temperatures (0-25°C) significantly reduce the rate of oxazolone formation and base-catalyzed epimerization processes [16]. However, reduced temperatures may also decrease coupling efficiency, necessitating longer reaction times or more active coupling reagents [9].

Solvent selection plays an equally important role in stereochemical preservation [22]. Less polar solvents such as dichloromethane or acetonitrile provide better stereochemical control compared to highly polar aprotic solvents like N,N-dimethylformamide [16]. Recent developments in green chemistry have identified binary solvent mixtures that combine effective coupling performance with reduced racemization potential [22].

Advanced Control Methods

Recent advances in racemization control include the development of specialized coupling reagents designed to minimize oxazolone formation [23]. The carbodiimide 1-tert-butyl-3-ethylcarbodiimide combines good coupling performance with reduced tendency toward side reaction formation [23]. This reagent features tertiary and primary substituents that prevent formation of hydrogen cyanide-generating intermediates while maintaining coupling efficiency [23].

The use of chiral auxiliaries and protecting group strategies has also been investigated for enhanced stereochemical control [28]. These approaches involve temporary modification of the pyrrolidine nitrogen or carboxylic acid functionality to prevent racemization-prone intermediate formation [31]. While effective, these methods add synthetic complexity and may not be practical for large-scale applications [27].